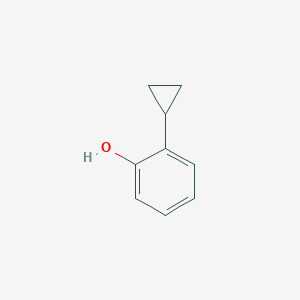

2-Cyclopropylphenol

Description

Properties

IUPAC Name |

2-cyclopropylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTBILBRBSALKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454529 | |

| Record name | 2-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10292-60-1 | |

| Record name | 2-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Cyclopropylphenol chemical properties and structure

An In-Depth Technical Guide to 2-Cyclopropylphenol: Structure, Properties, and Applications

Introduction

2-Cyclopropylphenol (CAS No. 10292-60-1) is a substituted aromatic alcohol of significant interest in the fields of medicinal chemistry and synthetic organic chemistry.[1] Characterized by the unique juxtaposition of a hydroxyl group and a strained cyclopropyl ring on a benzene core, this molecule serves as a versatile intermediate for the synthesis of complex molecular architectures. The presence of the cyclopropyl moiety, a bioisostere for various functional groups, imparts valuable pharmacological properties, making 2-Cyclopropylphenol a key building block for drug discovery professionals. This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Molecular Structure

The physicochemical properties of 2-Cyclopropylphenol are dictated by the interplay between its three core components: the aromatic ring, the acidic hydroxyl group, and the sterically demanding, electronically unique cyclopropyl group.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 10292-60-1 | [1] |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Melting Point | Data not available. (Isomer 4-cyclopropylphenol: 57-58 °C) | [2] |

| Boiling Point | Data not available. (Analog 2-propylphenol: 224-226 °C) | [3] |

Molecular Structure and Bonding

The structure of 2-Cyclopropylphenol is notable for the high degree of ring strain within the cyclopropyl substituent. The internal C-C-C bond angles of approximately 60° deviate significantly from the ideal sp³ bond angle of 109.5°. This strain results in unique bonding characteristics, often described by two primary models:

-

Coulson-Moffitt Model: This model proposes that the C-C bonds in the cyclopropane ring are "bent" or "banana bonds," formed by the overlap of orbitals with increased p-character (sp⁵ hybridization). This leads to the C-C bonds having significant π-character.

-

Walsh Model: This alternative model describes the bonding in terms of a combination of sp² hybridized carbons and pure p-orbitals, which also accounts for the double-bond-like properties of the cyclopropyl group.

This inherent strain and π-character influence the molecule's reactivity and its interactions with biological targets. The cyclopropyl group can act as a conformationally rigid scaffold and a bioisostere for vinyl or carbonyl groups, which is a key reason for its frequent use in drug design.

Spectroscopic Analysis (Predicted)

Detailed experimental spectra for 2-Cyclopropylphenol are not widely published. However, a robust prediction of its key spectroscopic features can be made based on established principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton:

-

Aromatic Protons (δ 6.7-7.2 ppm): Four protons on the benzene ring will appear as a complex multiplet in this region. The ortho- and para-protons to the hydroxyl group will be shifted slightly upfield compared to benzene due to its electron-donating nature.

-

Hydroxyl Proton (δ 4.5-5.5 ppm): A broad singlet is expected for the phenolic -OH proton. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. This peak will disappear upon shaking the sample with D₂O.

-

Cyclopropyl Methine Proton (δ 1.8-2.2 ppm): The single proton on the cyclopropyl ring attached to the benzene ring (benzylic position) will appear as a multiplet, shifted downfield.

-

Cyclopropyl Methylene Protons (δ 0.6-1.0 ppm): The four protons of the two CH₂ groups in the cyclopropyl ring will appear as complex multiplets in the upfield region. This significant upfield shift is a hallmark of cyclopropyl groups, caused by the magnetic anisotropy of the ring, which creates a shielding cone.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show seven unique signals:

-

C-OH (δ ~150-155 ppm): The carbon atom directly attached to the hydroxyl group will be the most downfield aromatic signal.

-

C-Cyclopropyl (δ ~130-135 ppm): The aromatic carbon bearing the cyclopropyl group.

-

Aromatic CH Carbons (δ ~115-130 ppm): Four distinct signals are expected for the remaining four carbons of the benzene ring.

-

Cyclopropyl Methine Carbon (δ ~15-20 ppm): The CH carbon of the cyclopropyl ring.

-

Cyclopropyl Methylene Carbons (δ ~5-10 ppm): A single signal for the two equivalent CH₂ carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the phenol and aromatic functionalities:

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region.

-

Aromatic C=C Bending: Several peaks in the 1450-1600 cm⁻¹ region.

Role in Drug Discovery and Development

The incorporation of a cyclopropyl ring into a drug candidate is a well-established strategy in medicinal chemistry to address various challenges encountered during drug discovery. The cyclopropyl group can:

-

Enhance Metabolic Stability: It can block sites of metabolism (e.g., oxidation) by replacing more labile groups like isopropyl or tert-butyl moieties.

-

Improve Potency: The rigid nature of the ring can lock the molecule into a bioactive conformation, improving binding affinity to the target receptor.

-

Increase Brain Permeability: The lipophilic nature of the cyclopropyl group can aid in crossing the blood-brain barrier.

-

Reduce Off-Target Effects: By providing a unique steric and electronic profile, it can improve selectivity for the intended biological target.

2-Cyclopropylphenol is a key precursor for the synthesis of imidazolines, a class of compounds known to interact with adrenergic receptors. It is specifically used as an intermediate in the preparation of Cirazoline, which is a potent α-1 adrenergic receptor agonist and an even more potent α-2 receptor antagonist.

Caption: General synthetic pathway to imidazoline derivatives from 2-Cyclopropylphenol.

Representative Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental reaction for preparing ethers from an alcohol and an organohalide. The following protocol details the O-methylation of 2-Cyclopropylphenol, a representative reaction showcasing the utility of the phenolic hydroxyl group.

Materials

-

2-Cyclopropylphenol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous THF.

-

Deprotonation: Sodium hydride (1.2 eq) is carefully added to the THF. The suspension is cooled to 0 °C using an ice bath. A solution of 2-Cyclopropylphenol (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 20 minutes. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen gas evolution ceases.

-

Alkylation: The reaction mixture is cooled back to 0 °C. Methyl iodide (1.1 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water, then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Isolation: The crude product, 2-cyclopropylanisole, can be purified further by column chromatography on silica gel if necessary.

Caption: Workflow for the Williamson ether synthesis of 2-cyclopropylanisole.

Safety and Handling

As a phenolic compound, 2-Cyclopropylphenol and its derivatives require careful handling. Safety data for the closely related 4-Bromo-2-cyclopropylphenol indicates the following precautions should be taken:

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[4] Use in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid all personal contact, including inhalation of dust or fumes.[4] Do not eat, drink, or smoke when handling.[4] Keep containers securely sealed when not in use.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[4]

-

Skin: Flush skin with running water and soap. Seek medical attention in the event of irritation.

-

Inhalation: Remove to fresh air.

-

Ingestion: Rinse mouth and seek medical advice.

-

Conclusion

2-Cyclopropylphenol is a synthetically valuable molecule whose unique structural features, particularly the strained cyclopropyl ring, make it an important building block in modern organic and medicinal chemistry. Its utility as a precursor for pharmacologically active compounds, such as adrenergic receptor modulators, underscores its relevance to drug development professionals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective application in the research laboratory.

References

-

Pharmaffiliates. 2-Cyclopropylphenol. [Link]

-

PubChem. 2-Propylphenol. National Center for Biotechnology Information. [Link]

-

ZaiQi Bio-Tech. 4-cyclopropylphenol. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

Sources

Introduction: The Analytical Imperative for 2-Cyclopropylphenol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Cyclopropylphenol

2-Cyclopropylphenol is an aromatic organic compound featuring a hydroxyl group and a cyclopropyl substituent at the ortho position of a benzene ring. This unique structural combination imparts specific chemical properties that are of interest in synthetic chemistry and drug discovery. For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of this molecule are paramount for ensuring purity, verifying synthetic outcomes, and understanding its chemical behavior. Spectroscopic analysis provides the definitive molecular fingerprint required for these tasks.

This guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Cyclopropylphenol. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral features, provide field-proven experimental protocols, and ground the analysis in authoritative principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of every atom in 2-Cyclopropylphenol.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to one another.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

| ~ 7.10 - 6.70 | Multiplet (m) | 4H | Ar-H | The four protons on the benzene ring are chemically non-equivalent due to ortho-substitution, resulting in a complex, overlapping multiplet pattern. Their appearance in the 7-8 ppm range is characteristic of aromatic protons.[1][2] |

| ~ 4.8 - 5.5 | Broad Singlet (br s) | 1H | OH | The hydroxyl proton signal is typically broad due to chemical exchange and hydrogen bonding. Its chemical shift can vary significantly with concentration and solvent.[1][3] A "D₂O shake" experiment can confirm this peak, as the proton will exchange with deuterium, causing the signal to disappear.[1][2] |

| ~ 1.90 - 2.10 | Multiplet (m) | 1H | Ar-CH- | This is the methine proton of the cyclopropyl group, which is deshielded by its direct attachment to the aromatic ring. It is coupled to the four methylene protons of the cyclopropyl ring, resulting in a complex multiplet. |

| ~ 0.95 - 1.05 | Multiplet (m) | 2H | Cyclopropyl CH₂ | These are two of the methylene protons on the cyclopropyl ring. They exhibit complex splitting due to coupling with the methine proton and the other two methylene protons. |

| ~ 0.65 - 0.75 | Multiplet (m) | 2H | Cyclopropyl CH₂ | These are the remaining two methylene protons, which are in a different chemical environment from the first pair, leading to a separate multiplet signal further upfield. |

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol ensures high-quality, reproducible data for a phenolic compound.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Cyclopropylphenol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is critical to avoid a large, interfering solvent proton signal.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.0 ppm, against which all other chemical shifts are measured.[4]

-

Instrumentation & Setup: Place the NMR tube in the spectrometer's probe. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

-

Data Acquisition:

-

Tune and shim the magnetic field to optimize its homogeneity, which is crucial for sharp, well-resolved peaks.

-

Acquire the spectrum using standard parameters: a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6]

-

Co-add a sufficient number of scans (e.g., 8 or 16) to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the raw free induction decay (FID) signal. Perform phase correction and baseline correction to obtain the final, interpretable spectrum.

Logical Relationship: Spin-Spin Coupling

The splitting of signals into multiplets is a direct result of spin-spin coupling between neighboring, non-equivalent protons. This diagram illustrates the key coupling interactions in 2-Cyclopropylphenol.

Caption: Key ¹H-¹H spin-spin coupling interactions in 2-Cyclopropylphenol.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

| ~ 152.0 | C -OH | The carbon atom bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded, causing its signal to appear far downfield. This is a hallmark of phenolic carbons.[7] |

| ~ 130.0 - 115.0 | Aromatic C H & C -C | The remaining five aromatic carbons appear in this characteristic region.[7] The carbon bearing the cyclopropyl group (C2) will be distinct from the four CH carbons, leading to a total of five signals in this range. |

| ~ 12.0 | Ar-C H- | The methine carbon of the cyclopropyl group is shifted downfield relative to the methylenes due to its direct attachment to the aromatic ring. |

| ~ 7.0 | Cyclopropyl C H₂ | The two equivalent methylene carbons of the cyclopropyl ring are highly shielded and appear far upfield, a characteristic feature of strained three-membered rings.[8] |

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Prepare the sample as described for ¹H NMR, though a slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation & Setup: Use the same spectrometer as for ¹H NMR, switching the probe to the ¹³C frequency.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This collapses all C-H coupling, resulting in a single sharp peak for each unique carbon atom, which simplifies the spectrum.

-

Use a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[6]

-

A much larger number of scans is required compared to ¹H NMR (hundreds to thousands) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the data using the same steps as for ¹H NMR (Fourier transformation, phase, and baseline correction).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of chemical bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group | Rationale & Expert Insights |

| 3600 - 3200 | O-H stretch | Strong, Broad | Phenolic -OH | The broadness of this peak is a classic indicator of hydrogen bonding, a key feature of phenols.[2][9][10] |

| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H | These absorptions are characteristic of C-H bonds where the carbon is sp²-hybridized, as in a benzene ring. |

| 3000 - 2850 | C-H stretch | Medium | Cyclopropyl C-H | These correspond to the C-H bonds of the sp³-hybridized carbons in the cyclopropyl ring. |

| 1600 & 1500 | C=C stretch | Strong to Medium | Aromatic Ring | These two distinct peaks are diagnostic for the presence of a benzene ring.[10] |

| ~ 1250 | C-O stretch | Strong | Phenolic C-O | The stretching vibration of the carbon-oxygen bond in a phenol is a strong, reliable indicator of this functional group.[9] |

Experimental Protocol: FT-IR (ATR) Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by pressing the anvil against the empty crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of liquid 2-Cyclopropylphenol (or a small amount of solid) directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Lower the press anvil to ensure firm contact between the sample and the crystal.

-

Acquire the spectrum over the mid-IR range (4000-400 cm⁻¹).[6]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing & Cleaning: After acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Workflow: FT-IR (ATR) Measurement

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. journals.plos.org [journals.plos.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. agro.icm.edu.pl [agro.icm.edu.pl]

- 10. chem.libretexts.org [chem.libretexts.org]

Executive Summary

The unique structural combination of a phenol ring and a cyclopropyl group positions 2-Cyclopropylphenol as a molecule of significant interest in medicinal chemistry and drug development. The phenol moiety is a well-established pharmacophore known for its antioxidant and antimicrobial properties, while the cyclopropyl ring, a strained three-membered carbocycle, often imparts metabolic stability, conformational rigidity, and enhanced binding affinity to bioactive molecules. This guide synthesizes current knowledge on related compounds to build a predictive framework for the biological activities of 2-Cyclopropylphenol. We project its primary activities to be in positive allosteric modulation of GABAA receptors , free-radical scavenging (antioxidant) , and broad-spectrum antimicrobial action . This document provides the theoretical basis for these activities, detailed experimental protocols for their validation, and insights into the structure-activity relationships that can guide future derivatization efforts.

Introduction: The Scientific Rationale

In the landscape of drug discovery, the strategic combination of known pharmacophores is a cornerstone of rational design. The 2-Cyclopropylphenol scaffold merges two such critical motifs.

-

The Phenolic Core: Phenols are ubiquitous in nature and medicine, largely due to the reactivity of the hydroxyl group. This group can donate a hydrogen atom to neutralize free radicals, making phenols potent antioxidants.[1][2] Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzyme active sites and receptors. Its lipophilic nature allows for membrane perturbation, a key mechanism in the antimicrobial activity of many phenolic compounds.[3]

-

The Cyclopropyl Moiety: The cyclopropane ring is more than a simple alkyl substituent. Its unique, strained electronics can mimic a carbon-carbon double bond, allowing for π-system interactions while maintaining a saturated character.[4] This rigidity can lock a molecule into a specific, biologically active conformation, reducing the entropic penalty upon binding to a target. This feature is frequently exploited in modern drug design to enhance potency and selectivity.[5]

The placement of the cyclopropyl group at the ortho position to the hydroxyl group in 2-Cyclopropylphenol creates a distinct chemical environment that is ripe for investigation. This guide provides researchers with the foundational knowledge and practical methodologies to explore its therapeutic potential.

Postulated Biological Activities & Mechanisms of Action

Based on extensive data from analogous structures, we postulate three primary areas of biological activity for 2-Cyclopropylphenol.

GABAA Receptor Positive Allosteric Modulation

The γ-aminobutyric acid type A (GABAA) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system and a major target for anxiolytic, sedative, and anticonvulsant drugs.[6] Phenolic compounds are known to act as positive allosteric modulators (PAMs) of the GABAA receptor, enhancing the effect of GABA without directly activating the receptor themselves.[7][8]

Mechanism: GABAA PAMs bind to an allosteric site on the receptor complex, distinct from the GABA binding site.[9] This binding event induces a conformational change that increases the receptor's affinity for GABA, leading to a higher frequency of chloride channel opening and enhanced hyperpolarization of the neuron.[6] This potentiation of the inhibitory GABA signal results in a dampening of overall neuronal excitability. The cyclopropyl group in 2-Cyclopropylphenol is hypothesized to enhance binding affinity within the hydrophobic pockets of the allosteric site.

View Signaling Pathway Diagram

Caption: Positive Allosteric Modulation of the GABA-A Receptor.

Antioxidant Activity via Free Radical Scavenging

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Phenolic compounds are archetypal antioxidants.

Mechanism: The primary mechanism is Hydrogen Atom Transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a free radical (e.g., DPPH• or ROO•), neutralizing it and thus terminating the damaging radical chain reaction.[1][2] The resulting phenoxyl radical is stabilized by resonance across the aromatic ring, making the parent molecule an effective radical scavenger. The electron-donating nature of the ortho-cyclopropyl group is expected to further stabilize this radical, potentially enhancing the antioxidant capacity compared to unsubstituted phenol.

View Antioxidant Mechanism Diagram

Caption: Standard workflow for determining antioxidant IC50 via DPPH assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [3][10][11] Causality: By exposing a standardized inoculum of bacteria to a serial dilution of the test compound, one can identify the concentration at which bacterial growth is inhibited. This is a quantitative measure of the compound's bacteriostatic or bactericidal potential.

Methodology:

-

Preparation of Materials:

-

Bacterial Strains: Use reference strains, e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Growth Medium: Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Assay Procedure (in a 96-well plate):

-

Add 100 µL of MHB to all wells.

-

Add 100 µL of the test compound stock solution (e.g., 2048 µg/mL in MHB with a small % of DMSO) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL. This creates a range of concentrations (e.g., 1024 down to 1 µg/mL).

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

-

Controls:

-

Positive Control: Wells with bacteria and a known antibiotic (e.g., Ciprofloxacin).

-

Negative Control (Sterility): Wells with MHB only (no bacteria, no compound).

-

Growth Control: Wells with MHB and bacteria (no compound).

-

-

Incubation and Reading:

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound in a well with no visible growth.

-

Optionally, add a viability indicator like Resazurin to aid in determining the endpoint.

-

Data Interpretation & Comparative Analysis

No specific biological activity data for 2-Cyclopropylphenol has been published to date. However, to provide a benchmark for researchers, the following table summarizes reported activity values for structurally related compounds. It is anticipated that 2-Cyclopropylphenol will exhibit activities within these ranges.

| Compound Class | Assay | Target/Organism | Activity (IC₅₀ / MIC) | Reference |

| Phenolic Antioxidants | DPPH Radical Scavenging | Free Radical | 4.05 - 369.30 µM | [1] |

| Phenolic Antimicrobials | Broth Microdilution (MIC) | S. aureus (Gram +) | 1.56 - 62.5 µg/mL | [10] |

| Phenolic Antimicrobials | Broth Microdilution (MIC) | E. coli (Gram -) | 6.25 - >100 µg/mL | [10] |

| GABAA Modulators | Electrophysiology (EC₅₀) | GABAA Receptor | Low µM range |

Conclusion & Future Directions

2-Cyclopropylphenol represents a promising, yet underexplored, chemical scaffold. The convergence of evidence from related phenolic and cyclopropyl-containing molecules strongly suggests a multifaceted biological profile, with high potential as a GABAA receptor modulator, antioxidant, and antimicrobial agent. The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to systematically evaluate these activities.

Future work should focus on the synthesis and screening of a focused library of 2-Cyclopropylphenol derivatives to establish definitive structure-activity relationships. In particular, exploring substitutions on the phenyl ring and the cyclopropyl moiety will be crucial for optimizing potency, selectivity, and drug-like properties. Successful validation of these activities will pave the way for more advanced preclinical studies.

References

-

Frontiers in Microbiology. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]

-

ResearchGate. (n.d.). Antibacterial activity of compounds 1-10 (MIC, µg/mL). [Link]

-

PubMed. (n.d.). Biological evaluation of novel cyclopropyl analogues of stilbene, stilbenediol, and phenanthrene for estrogenic and antiestrogenic activity. [Link]

-

Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

MDPI. (2023). A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA) 2 bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli. [Link]

-

PubMed Central. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. [Link]

-

Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. [Link]

-

PubMed. (n.d.). Antioxidant properties of phenols. [Link]

-

PubMed Central. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

-

PubMed Central. (n.d.). Defining Affinity with the GABAA Receptor. [Link]

-

PubMed. (2005). 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid stimulates GABA release from interneurons projecting to CA1 pyramidal neurons in the rat hippocampus via pre-synaptic alpha7 acetylcholine receptors. [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]

-

PubMed Central. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

-

MDPI. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. [Link]

-

PubMed. (n.d.). On high- and low-affinity agonist sites in GABAA receptors. [Link]

-

PubMed Central. (n.d.). GABAA receptors: structure, function, pharmacology, and related disorders. [Link]

-

PubMed Central. (n.d.). Genesis and development of DPPH method of antioxidant assay. [Link]

-

MDPI. (n.d.). Phenolics as GABAA Receptor Ligands: An Updated Review. [Link]

-

PubChem. (n.d.). 3-((1S,2S)-2-Dipropylaminomethyl-cyclopropyl)-phenol. [Link]

-

ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

PubMed. (n.d.). A closer look at the high affinity benzodiazepine binding site on GABAA receptors. [Link]

-

Frontiers. (n.d.). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. [Link]

-

Wikipedia. (n.d.). IC50. [Link]

-

MDPI. (2023). Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. [Link]

-

ResearchGate. (n.d.). Fig. 1. 2-AG affects the function of GABA A receptors. Receptors were.... [Link]

Sources

- 1. PubChemLite - 2-cyclopropylphenol (C9H10O) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. IC50 and EC50 | Graphstats Technologies [graphstats.net]

- 8. youtube.com [youtube.com]

- 9. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli | MDPI [mdpi.com]

The Cyclopropyl Group in Phenolic Scaffolds: A Duality of Stability and Modulated Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cyclopropyl group's role when incorporated into phenolic structures, a common motif in medicinal chemistry. We will delve into the nuanced electronic effects that govern the reactivity of the phenol, the inherent stability of the cyclopropyl ring under physiological and synthetic conditions, and the strategic considerations for its application in drug design. This document is intended for professionals in the fields of chemical research and pharmaceutical development, offering field-proven insights and actionable protocols.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group is a fascinating and increasingly utilized substituent in modern medicinal chemistry. Often considered a "bioisostere" of moieties like vinyl, isopropyl, or even carbonyl groups, its utility extends far beyond simple steric bulk. Its unique, strained three-membered ring system gives rise to distinctive electronic and conformational properties. When appended to a phenol, the cyclopropyl group engages in a complex electronic interplay that can profoundly influence the parent molecule's acidity, reactivity, metabolic stability, and ultimately, its pharmacological profile. Understanding this interplay is paramount for its rational application in drug design.

The core value proposition of the cyclopropyl group lies in its rigid, three-dimensional structure which can aid in locking in a specific conformation for optimal target binding, and its unique electronic character, which derives from its "bent" sigma bonds having significant p-character. These are often described in terms of Walsh orbitals, which allow the group to act as either an electron-donating or -withdrawing group depending on its orientation relative to an adjacent π-system.

Electronic Influence on the Phenolic Ring

The cyclopropyl group exerts a powerful influence on the phenol's electronics, primarily through conjugation with the aromatic π-system. The high p-character of the C-C bonds allows for effective overlap with the p-orbitals of the benzene ring.

-

Modulation of Phenolic Acidity (pKa): The acidity of the phenolic proton is a critical parameter for drug absorption, distribution, and target binding. The cyclopropyl group, when positioned to align its Walsh orbitals with the aromatic ring, acts as an electron-donating group. This donation of electron density to the ring destabilizes the corresponding phenoxide anion, thereby increasing the pKa and making the phenol less acidic compared to its alkyl-substituted analogues like isopropylphenol. This effect is most pronounced when the cyclopropyl group is at the para position.

-

Impact on Aromatic Ring Reactivity: By donating electron density, the cyclopropyl group activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This is a key consideration during the synthesis of more complex derivatives.

Below is a diagram illustrating the electronic interaction between the cyclopropyl group's Walsh orbitals and the aromatic π-system of the phenol ring.

Introduction: The Strategic Value of the 2-Cyclopropylphenol Motif

An In-Depth Technical Guide to 2-Cyclopropylphenol as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. 2-Cyclopropylphenol emerges as a uniquely valuable building block, offering a compelling combination of a reactive phenol moiety and the distinct stereoelectronic properties of a cyclopropyl ring. The cyclopropyl group, a strained three-membered carbocycle, is not merely a simple alkyl substituent. It functions as a "bioisostere" for moieties like phenyl rings or vinyl groups, often enhancing metabolic stability, improving potency, and fine-tuning the conformational rigidity of a molecule to optimize its interaction with biological targets.[1]

This guide provides a comprehensive technical overview of 2-cyclopropylphenol, from its synthesis and spectroscopic characterization to its diverse reactivity and strategic deployment in the synthesis of complex, high-value molecules. The insights herein are curated for the practicing scientist, emphasizing the causal relationships behind experimental choices and providing a framework for leveraging this versatile building block in research and development.

Physicochemical and Spectroscopic Profile

A precise understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis and analysis.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | 2-Cyclopropylphenol | [2] |

| CAS Number | 10292-60-1 | [2] |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.18 g/mol | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 224-226 °C @ 760 mmHg | [3] |

| LogP | 2.93 | [3] |

Spectroscopic Characterization

The unambiguous identification of 2-cyclopropylphenol and its distinction from isomers (e.g., 3- and 4-cyclopropylphenol) relies on a combined analysis of NMR and IR spectroscopy.

-

¹H NMR Spectroscopy : The proton NMR spectrum is highly characteristic. The protons on the cyclopropyl ring appear in the upfield region (typically 0.5-1.0 ppm), a signature of their strained environment. The aromatic protons exhibit splitting patterns and chemical shifts indicative of a 1,2-disubstituted benzene ring. The phenolic proton (-OH) typically appears as a broad singlet, the chemical shift of which is concentration and solvent-dependent.[4][5]

-

¹³C NMR Spectroscopy : The carbon spectrum is equally informative. The cyclopropyl carbons are found at high field strength. The aromatic region will show six distinct signals (four for protonated carbons and two for substituted carbons), with the carbon bearing the hydroxyl group being the most downfield-shifted due to the oxygen's deshielding effect.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenol.[5][6] A strong C-O stretching band is also expected around 1200 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.[6]

Synthesis of 2-Cyclopropylphenol

The synthesis of substituted phenols and cyclopropyl arenes can be approached through various established methods. While multiple routes to 2-cyclopropylphenol exist, a common strategy involves the catalytic alkylation of phenol or a protected derivative.

Methodology: Catalytic Alkylation of Phenol

One effective approach is the ortho-alkylation of phenol. While classical Friedel-Crafts alkylation using an alkene (propene) and a Lewis acid often yields a mixture of ortho and para products, more selective methods have been developed using metal phenolate catalysts.[7] A conceptual protocol is outlined below.

Objective: To selectively synthesize 2-cyclopropylphenol via a directed alkylation strategy. A related, well-documented procedure involves the hydrogenation of a 2-acylphenol, which provides a reliable route to 2-alkylphenols.[8]

Protocol: Synthesis via Reduction of 2-Acylphenol Precursor

This two-step approach provides a controlled and scalable route.

Step 1: Friedel-Crafts Acylation of Phenol

-

System Setup: A multi-necked, flame-dried flask is equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Reagent Charging: The flask is charged with a suitable Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like dichloromethane (DCM) and cooled in an ice bath.

-

Acylation: Cyclopropanecarbonyl chloride is added dropwise to a solution of phenol in DCM. The choice of an acyl group precursor allows for regioselective installation at the ortho/para positions.

-

Reaction & Quench: The reaction is stirred until completion (monitored by TLC/GC-MS), then carefully quenched by pouring over ice and dilute HCl.

-

Workup & Isolation: The organic layer is separated, washed with saturated sodium bicarbonate and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield 2-cyclopropanoylphenol.

Step 2: Reduction of the Ketone

-

Catalyst & Setup: A pressure vessel (autoclave) is charged with the 2-cyclopropanoylphenol, a suitable solvent (e.g., ethanol or toluene), and a hydrogenation catalyst (e.g., Palladium on Carbon (Pd/C) or a copper-based catalyst).[8]

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 10-60 bars).[8]

-

Reaction Conditions: The mixture is heated to a temperature between 80-160 °C and stirred vigorously for several hours until hydrogen uptake ceases.[8]

-

Isolation: After cooling and venting, the catalyst is removed by filtration (e.g., through Celite). The solvent is removed in vacuo, and the crude 2-cyclopropylphenol is purified by distillation or column chromatography to yield the final product.

Causality in Protocol Design:

-

Lewis Acid Choice (Step 1): AlCl₃ is a powerful Lewis acid that coordinates to the acyl chloride's carbonyl oxygen, rendering the carbonyl carbon highly electrophilic and activating it for attack by the electron-rich phenol ring.

-

Hydrogenation Catalyst (Step 2): While Pd/C is a classic choice for reducing ketones, base metal catalysts like copper are often used in industrial settings for their cost-effectiveness and can provide high yields for this specific transformation.[8]

-

Pressure & Temperature (Step 2): These conditions are optimized to ensure efficient reduction of the carbonyl group without promoting undesired side reactions, such as the opening of the cyclopropyl ring, which can occur under harsh hydrogenolysis conditions.

Synthetic Workflow Diagram

Caption: Synthetic route to 2-cyclopropylphenol via acylation and reduction.

Reactivity and Synthetic Transformations

2-Cyclopropylphenol possesses three primary sites for chemical modification: the phenolic hydroxyl group, the aromatic ring, and the cyclopropyl ring. This multi-faceted reactivity makes it a versatile synthetic intermediate.

Key Reaction Pathways

Caption: Key reactive sites on the 2-cyclopropylphenol molecule.

-

Reactions at the Hydroxyl Group:

-

Etherification (Williamson Synthesis): Deprotonation with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (R-X) yields the corresponding ether. This is a foundational step for introducing new side chains or installing protecting groups.

-

Esterification: Reaction with an acyl chloride or anhydride, often in the presence of a base like pyridine, produces phenyl esters, which can be important intermediates or final products.

-

-

Electrophilic Aromatic Substitution:

-

The hydroxyl group is a powerful ortho-, para-directing and activating group. The cyclopropyl group is also weakly activating and ortho-, para-directing. Together, they strongly activate the aromatic ring for electrophilic substitution.

-

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or Br₂ can selectively install bromine atoms on the activated positions of the ring (primarily para to the hydroxyl group).[9][10] This is a key step for introducing points of connection for cross-coupling reactions.

-

-

Cyclopropane Ring-Opening Reactions:

-

The strained cyclopropyl ring can undergo ring-opening under specific catalytic or thermal conditions. For example, palladium-catalyzed tandem reactions can involve an initial Heck addition followed by a selective ring-opening of the cyclopropane.[11]

-

Mechanistic Consideration: The regioselectivity of the ring-opening is often governed by the stability of the resulting intermediate and can be directed by nearby functional groups, such as the hydroxyl group, which can coordinate to the metal catalyst.[11] This transformation converts the compact cyclopropyl motif into a linear alkyl chain, providing a route to different molecular scaffolds.

-

Application in Complex Molecule Synthesis: A Case Study

The true value of a building block is demonstrated by its successful incorporation into the synthesis of complex, functional molecules. 2-Cyclopropylphenol and its derivatives are key intermediates in the production of various agrochemicals and pharmaceuticals.[12][13]

Case Study: Synthesis of Aryl Cyclopropyl Sulfide Derivatives

Aryl cyclopropyl sulfides are important structural motifs found in biologically active compounds, including kinase inhibitors and activators for treating type 2 diabetes.[14][15] While not a direct use of 2-cyclopropylphenol itself, the synthesis of related structures highlights the utility of the cyclopropyl-aryl framework. A relevant transformation is the copper-promoted S-cyclopropylation of thiophenols. A conceptual adaptation for an oxygen-based analogue is presented below.

Objective: To synthesize a 2-cyclopropoxy-aryl compound, a key structural element in many modern pharmaceuticals.

Protocol: Copper-Promoted O-Cyclopropylation This protocol is adapted from a reported S-cyclopropylation method and illustrates a modern cross-coupling approach.[14]

-

System Setup: A sealable reaction tube is equipped with a magnetic stir bar.

-

Reagent Charging: The tube is charged under ambient air with 2-substituted phenol (e.g., 2-bromo-6-cyclopropylphenol) (1.0 equiv), cyclopropylboronic acid (1.5 equiv), a copper catalyst such as copper(II) acetate (Cu(OAc)₂) (1.0 equiv), a suitable ligand like 2,2'-bipyridine (1.0 equiv), and a base such as cesium carbonate (Cs₂CO₃) (1.0 equiv).

-

Reaction: Anhydrous solvent (e.g., 1,2-dichloroethane) is added, the tube is sealed, and the mixture is heated to 70-100 °C for 16-24 hours.

-

Workup: After cooling, the reaction mixture is quenched with an aqueous solution (e.g., NH₄OH), and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired aryl cyclopropyl ether.

Rationale for Component Selection:

-

Copper Catalyst: Copper complexes are effective catalysts for promoting cross-coupling reactions involving heteroatoms (O, N, S), providing a cost-effective alternative to palladium in some cases.

-

Boronic Acid: Cyclopropylboronic acid is an air-stable, readily available source of the cyclopropyl group for cross-coupling reactions.

-

Ligand & Base: The bipyridine ligand stabilizes the copper catalyst and facilitates the catalytic cycle. The base is crucial for the transmetalation step.

Application Workflow Diagram

Caption: Synthesis of pharmaceutical precursors using a cyclopropyl building block.

Conclusion

2-Cyclopropylphenol is more than a simple substituted phenol; it is a strategic building block that offers a unique combination of reactivity and desirable physicochemical properties. Its three distinct reactive sites—the hydroxyl group, the activated aromatic ring, and the strain-releasable cyclopropyl ring—provide chemists with a versatile toolkit for molecular construction. The ability of the cyclopropyl moiety to enhance metabolic stability and modulate biological activity ensures that 2-cyclopropylphenol and its derivatives will remain highly relevant in the fields of drug discovery, agrochemical development, and advanced materials science. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for any scientist seeking to innovate in the synthesis of complex organic molecules.

References

- Novel processes for the synthesis of cyclopropyl compounds. Google Patents.

- Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid. Google Patents.

- 2-cyclopropyl-6-methylphenol. Google Patents.

-

2-Bromo-4-cyclopropylphenol | C9H9BrO | CID 70459265 . PubChem. Available at: [Link]

-

5-Bromo-2-cyclopropylphenol | C9H9BrO | CID 13579383 . PubChem. Available at: [Link]

-

New pharmaceutical building block could accelerate drug development . EurekAlert!. Available at: [Link]

- Process for the preparation of a 2-alkylphenol. Google Patents.

- Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol. Google Patents.

-

Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid . Beilstein Journals. Available at: [Link]

- Method for manufacture of cyclohexylphenols. Google Patents.

-

Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid . National Institutes of Health (NIH). Available at: [Link]

-

2-Propylphenol | C9H12O | CID 12570 . PubChem. Available at: [Link]

-

Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes . Organic Chemistry Portal. Available at: [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy . Universal Class. Available at: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. Available at: [Link]

-

Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives . National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of cyclopropanes . Organic Chemistry Portal. Available at: [Link]

-

Mechanistic investigations . Ruhr-Universität Bochum. Available at: [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry . Chemistry Steps. Available at: [Link]

-

3-Cyclopropylphenol | C9H10O | CID 20100004 . PubChem. Available at: [Link]

-

17.11: Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. Available at: [Link]

-

Phenol Derivatives . ResearchGate. Available at: [Link]

-

Using visible light to make pharmaceutical building blocks . ScienceDaily. Available at: [Link]

-

Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! . YouTube. Available at: [Link]

-

Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) . MDPI. Available at: [Link]

-

Application of phenol derivatives in industry, medicine, and healthcare . ResearchGate. Available at: [Link]

-

Multiple Traces of Families of Epoxy Derivatives as New Inhibitors of the Industrial Polymerization Reaction of Propylene . MDPI. Available at: [Link]

-

Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry . Semantic Scholar. Available at: [Link]

-

Phenol Derivatives Market . IndustryARC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-CYCLOPROPYLPHENOL | 10292-60-1 [chemicalbook.com]

- 3. 2-Propylphenol | C9H12O | CID 12570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US4419529A - Process for the preparation of a 2-alkylphenol - Google Patents [patents.google.com]

- 9. 2-Bromo-4-cyclopropylphenol | C9H9BrO | CID 70459265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Bromo-2-cyclopropylphenol | C9H9BrO | CID 13579383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Cyclopropylphenol | CymitQuimica [cymitquimica.com]

- 13. KR20080097494A - 2-cyclopropyl-6-methylphenol - Google Patents [patents.google.com]

- 14. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]

- 15. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of 2-Cyclopropylphenol

An In-Depth Technical Guide to the Solubility and Physical Properties of 2-Cyclopropylphenol

2-Cyclopropylphenol is an aromatic organic compound featuring a cyclopropyl group ortho to a hydroxyl substituent on a benzene ring. This unique structural combination imparts a blend of properties that make it a molecule of interest for researchers in medicinal chemistry and materials science. The compact, strained cyclopropyl ring can influence molecular conformation and electronic properties, while the phenolic hydroxyl group provides a handle for hydrogen bonding and acid-base chemistry.[1][2] Understanding the fundamental physical and solubility properties of this molecule is a critical first step for its effective application as a synthetic building block or a core scaffold in drug development.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Cyclopropylphenol. It is designed for researchers, scientists, and drug development professionals, offering not only data but also the underlying scientific principles and field-proven experimental protocols for property validation.

Section 1: Core Physicochemical Properties

The utility of a chemical compound in a laboratory or pharmaceutical setting is fundamentally governed by its physical properties. These parameters dictate storage conditions, solvent selection for reactions, and its potential behavior in biological systems.

Key Property Data Summary

The following table summarizes the core physicochemical properties of 2-Cyclopropylphenol. It is important to note that experimental data for this specific compound is limited in the public domain; therefore, some values are based on data from structurally similar compounds and computational predictions.

| Property | Value | Source / Comment |

| Molecular Formula | C₉H₁₀O | [3] |

| Molecular Weight | 134.18 g/mol | [3] |

| CAS Number | 10292-60-1 | [4] |

| Appearance | No data available | Likely a colorless to pale yellow liquid or low-melting solid. |

| Melting Point | No data available | Analogous compound 2-Propylphenol has a melting point of 7 °C.[5] |

| Boiling Point | No data available | Analogous compound 2-Propylphenol boils at 224-226 °C.[5] |

| pKa | ~10 | Predicted based on phenol (pKa ≈ 9.98) and alkyl-substituted phenols.[6][7] |

| logP (Octanol/Water) | ~2.9 - 3.2 | Predicted. Analogous compound 2-Propylphenol has a logP of 2.93.[5] |

Discussion of Properties

-

pKa (Acid Dissociation Constant): The pKa is a measure of the acidity of the phenolic proton. A predicted pKa of approximately 10 indicates that 2-Cyclopropylphenol is a weak acid, similar in strength to phenol itself.[6][7] This property is critical because it determines the ionization state of the molecule at a given pH. In solutions with a pH above its pKa, the compound will be predominantly deprotonated to form the water-soluble 2-cyclopropylphenoxide anion. This acid-base behavior is fundamental to designing extraction and purification protocols.

-

logP (Partition Coefficient): The logP value represents the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[8] A logP value in the range of 2.9-3.2 suggests that 2-Cyclopropylphenol is significantly more soluble in lipids and non-polar organic solvents than in water.[5] This lipophilicity is a key indicator of its potential to cross biological membranes, a crucial factor in drug design.[8]

Section 2: Solubility Profile

The solubility of a compound is a cornerstone of its practical application, influencing everything from reaction kinetics to bioavailability.[9] The "like dissolves like" principle, which states that substances with similar polarities tend to be soluble in one another, is the guiding concept for predicting solubility.

2-Cyclopropylphenol possesses a dual nature:

-

Polar Region: The hydroxyl (-OH) group is polar and capable of acting as a hydrogen bond donor and acceptor.

-

Non-Polar Region: The phenyl ring and the cyclopropyl group form a significant non-polar, lipophilic domain.

This structure dictates that its solubility will be a balance between these two competing characteristics.

Predicted Solubility in Common Laboratory Solvents

The following table provides a qualitative prediction of the solubility of 2-Cyclopropylphenol in a range of common solvents, based on polarity matching.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The large non-polar region outweighs the polarity of the single hydroxyl group.[5] |

| Methanol, Ethanol | Polar Protic | Soluble | The alkyl portion of the alcohols interacts well with the non-polar part of the molecule, while the -OH group can hydrogen bond. |

| Acetone | Polar Aprotic | Soluble | The moderate polarity and ability to accept hydrogen bonds make it a good solvent.[10] |

| Dichloromethane | Non-Polar | Soluble | The non-polar nature aligns well with the hydrocarbon structure of 2-Cyclopropylphenol.[11] |

| Hexanes | Non-Polar | Soluble | Strong van der Waals interactions between the non-polar solvent and the non-polar regions of the solute dominate. |

| 5% aq. NaOH | Aqueous Base | Soluble | The basic solution deprotonates the acidic phenol, forming the highly polar and water-soluble sodium 2-cyclopropylphenoxide salt.[12][13] |

| 5% aq. HCl | Aqueous Acid | Insoluble | The acidic solution keeps the phenol protonated, maintaining its limited water solubility.[12] |

Section 3: Experimental Methodologies

To move from prediction to empirical fact, standardized experimental protocols are required. These methods are designed to be self-validating and provide a robust characterization of the compound.

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of 2-Cyclopropylphenol across a range of solvents.

Causality: The choice of a fixed solute-to-solvent ratio (e.g., ~25 mg in 0.75 mL) provides a standardized basis for comparison.[12] Vigorous mixing for a defined time (60 seconds) is intended to overcome kinetic barriers to dissolution and approach thermodynamic equilibrium.[9]

Step-by-Step Methodology:

-

Preparation: Label a series of clean, dry test tubes, one for each solvent to be tested (e.g., Water, Ethanol, Dichloromethane, Hexanes, 5% NaOH, 5% HCl).

-

Aliquot Solvent: Add 0.75 mL of each respective solvent into the appropriately labeled test tube.[12]

-

Add Solute: Accurately weigh and add approximately 25 mg of 2-Cyclopropylphenol to each test tube.

-

Mixing: Cap and shake each test tube vigorously for 60 seconds.[9]

-

Observation: Allow the tubes to stand for 30 seconds and then observe. Note whether the compound is fully dissolved (soluble), partially dissolved (sparingly soluble), or remains undissolved (insoluble).[14]

-

Confirmation (for NaOH tube): To the tube containing 5% NaOH where the compound dissolved, add 6 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to salt formation.[13]

Workflow Visualization:

Caption: Workflow for Qualitative Solubility Determination.

Protocol: Spectroscopic Confirmation

Prior to any physical property measurement, the identity and purity of the compound must be confirmed. Spectroscopic methods are the gold standard for this validation.

Causality: Each spectroscopic technique probes different aspects of the molecule's structure. Infrared (IR) spectroscopy identifies the vibrations of specific bonds and functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity and chemical environment of individual atoms.[1][15]

-

Infrared (IR) Spectroscopy: An IR spectrum of 2-Cyclopropylphenol is expected to show characteristic absorption bands. A broad peak between 3200-3600 cm⁻¹ would confirm the presence of the O-H stretch from the hydroxyl group. C-H stretching from the cyclopropyl group is expected around 3100 cm⁻¹.[15]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. One would expect to see distinct signals for the aromatic protons, a singlet for the phenolic -OH proton, and characteristic upfield multiplets for the protons on the cyclopropyl ring.[15]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the number of unique carbon environments. The carbons of the cyclopropyl ring will appear at unusually high field (low ppm values) due to their high degree of shielding.[15]

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Cyclopropylphenol is not widely available, data from analogous phenols provides a strong basis for safe handling procedures.[16][17]

-

Hazards: Phenolic compounds are often toxic if swallowed, in contact with skin, or if inhaled. They can cause skin irritation and serious eye damage.[16][17][18]

-

Handling: Always handle 2-Cyclopropylphenol in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]

Conclusion

2-Cyclopropylphenol is a lipophilic, weakly acidic compound with poor aqueous solubility at neutral pH. Its solubility is significantly enhanced in common organic solvents and in aqueous basic solutions due to the formation of the corresponding phenoxide salt. The predicted logP value suggests good potential for membrane permeability. The experimental protocols outlined in this guide provide a robust framework for verifying these properties, ensuring that researchers and developers can confidently utilize this versatile molecule in their synthetic and discovery workflows.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.

- 4-Bromo-2-cyclopropylphenol. (2023, June 9). Apollo Scientific.

- Phenol, 2-cyclopropyl-6-isopropyl-. (n.d.). PubChem.

- 2-(2-Cycloheptyl-2-methylpropyl)phenol. (n.d.). PubChem.

- 2-CYCLOPROPYLPHENOL (CAS 10292-60-1). (2023, April 23). ChemicalBook.

- 2-Bromo-4-cyclopropylphenol. (n.d.). PubChem.

- SAFETY DATA SHEET. (2025, May 20). Sigma-Aldrich.

- Chemical Properties of Phenol, 2-propyl- (CAS 644-35-9). (n.d.). Cheméo.

- Safety data sheet. (2022, December 22). CPAChem.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2025, December 21). Thermo Fisher Scientific.

- 2-Propylphenol. (n.d.). PubChem.

- Chemical Properties of Phenol, 2-(1-methylpropyl)- (CAS 89-72-5). (n.d.). Cheméo.

- pKa for phenol derivatives with 6-311G+dp basis set. (n.d.). ResearchGate.

- Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation. (n.d.).

- 2-Cyclopropylphenol. (n.d.). BLD Pharm.

- When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions. (2023, September 14). PubMed.

- Phenol, 2-methoxy-4-propyl-. (n.d.). NIST WebBook.

- Absolute pKa Determinations for Substituted Phenols. (2002, May 8). Air Force Institute of Technology.

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green.

- 3-((1S,2S)-2-Dipropylaminomethyl-cyclopropyl)-phenol. (n.d.). PubChem.

- Properties of Solvents Used in Organic Chemistry. (n.d.).

- Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023, July 13).

- Table 4-2, Physical and Chemical Properties of Phenol. (2008, September). NCBI.

- 5-Bromo-2-cyclopropylphenol. (n.d.). PubChem.

- Aqueous Solubility of Some Natural Phenolic Compounds. (n.d.). CORE.

- Studies on the solubility of phenolic compounds. (n.d.). ResearchGate.

- 2-CYCLOHEXYLPHENOL Product Description. (n.d.). ChemicalBook.

- Spectroscopic studies of phenols. Part II. The free hydroxy stretching frequencies. (n.d.). Journal of the Chemical Society (Resumed).

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

- pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data.

- 2-Phenyl-2-propanol. (n.d.). PubChem.

- Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide. (n.d.). Benchchem.

Sources

- 1. longdom.org [longdom.org]

- 2. When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 10292-60-1|2-Cyclopropylphenol|BLD Pharm [bldpharm.com]

- 4. 2-CYCLOPROPYLPHENOL | 10292-60-1 [chemicalbook.com]

- 5. 2-Propylphenol | C9H12O | CID 12570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. chem.ws [chem.ws]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Properties of Solvents Used in Organic Chemistry [murov.info]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. saltise.ca [saltise.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cpachem.com [cpachem.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. fishersci.com [fishersci.com]

Introduction: The Strategic Value of the Cyclopropyl Moiety in Phenolic Scaffolds

An In-Depth Technical Guide to 2-Cyclopropylphenol: Commercial Availability, Applications, and Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals

2-Cyclopropylphenol (CAS No: 10292-60-1) is a substituted phenol of significant interest in medicinal chemistry and synthetic research. The incorporation of a cyclopropyl ring onto a phenolic scaffold introduces unique conformational constraints and electronic properties that are highly sought after in drug design. The cyclopropyl group, with its high p-character C-C bonds and rigid structure, can act as a bioisostere for other functional groups, enhance metabolic stability, improve binding affinity to biological targets, and increase brain permeability.[1][2] This guide provides a comprehensive overview of the commercial availability, key applications, and relevant protocols associated with 2-Cyclopropylphenol, serving as a critical resource for professionals in drug discovery and development.

Commercial Availability and Procurement

2-Cyclopropylphenol is readily available from a range of chemical suppliers, catering to research and development quantities. Sourcing this compound is straightforward, with several reputable vendors offering various grades of purity.

Table 1: Commercial Suppliers of 2-Cyclopropylphenol

| Supplier | Product Name | CAS Number | Purity/Grade | Notes |

| Pharmaffiliates | 2-Cyclopropylphenol | 10292-60-1 | Not Specified | Sold as a reference standard and reagent.[3] |

| ChemicalBook | 2-CYCLOPROPYLPHENOL | 10292-60-1 | Not Specified | Provides aggregated supplier information.[4] |

| CymitQuimica | 2-Cyclopropylphenol | 10292-60-1 | Min. 95% | Intended for laboratory use only.[5] |

| Apollo Scientific | 2-Fluoro-3-cyclopropylphenol | 2290421-25-7 | ≥95% | A related derivative, indicating supplier capability.[6] |

| BLD Pharm | 2-Bromo-4-cyclopropylphenol | 2386858-57-5 | Not Specified | A related derivative, indicating supplier capability.[7] |

*Note: Substituted derivatives are listed to indicate suppliers with expertise in related cyclopropylphenol chemistries.

Physicochemical Properties and Handling

Understanding the fundamental properties of 2-Cyclopropylphenol is essential for its proper handling, storage, and application in experimental settings.

Table 2: Key Physicochemical Properties of 2-Cyclopropylphenol

| Property | Value | Source |

| CAS Number | 10292-60-1 | [3] |

| Molecular Formula | C₉H₁₀O | [3][5] |

| Molecular Weight | 134.18 g/mol | [3][5] |

| Appearance | Not Available (NA) | [3] |

| Storage Temperature | 2-8°C (Refrigerator) | [3] |

| Shipping Conditions | Ambient | [3] |

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 2-Cyclopropylphenol was not available in the search, data from closely related compounds like 4-Bromo-2-cyclopropylphenol and other phenols provide essential guidance.[8][9][10]

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][9] Harmful if swallowed.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[8] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[8]

-

Storage: Keep containers securely sealed in a cool, dry, and well-ventilated place.[11] Store at recommended refrigerator temperatures (2-8°C).[3]

Core Applications in Drug Discovery

The primary utility of 2-Cyclopropylphenol lies in its role as a key building block for synthesizing pharmacologically active molecules, particularly those targeting adrenergic receptors.

Synthesis of Adrenergic Receptor Modulators

2-Cyclopropylphenol is a critical reagent in the preparation of imidazolines, a class of compounds known for their interaction with adrenergic receptors.[3] These synthesized imidazolines have shown significant activity as α2C-agonists and α2A-antagonists.[3]

Furthermore, it serves as a vital intermediate in the synthesis of Cirazoline Hydrochloride . Cirazoline is a potent α-1 adrenergic receptor agonist and an even more powerful α-2 receptor antagonist, making it a valuable tool in pharmacological research.[3]

Caption: Application workflow of 2-Cyclopropylphenol.

Synthetic Strategies and Methodologies

While 2-Cyclopropylphenol is commercially available, understanding its synthesis provides valuable context for researchers exploring novel derivatives. The synthesis of substituted phenols often involves multi-step sequences. A general, plausible pathway could involve the cyclopropanation of a suitable phenolic precursor or the construction of the phenol ring on a pre-existing cyclopropyl-containing molecule.

Caption: General synthetic routes to 2-Cyclopropylphenol.

Exemplary Protocol: Synthesis of an Imidazoline from a Phenolic Precursor

This protocol illustrates the type of reaction where 2-Cyclopropylphenol would be a key starting material. The procedure is adapted from standard methodologies for imidazoline synthesis.

Objective: To synthesize a 2-substituted imidazoline from 2-Cyclopropylphenol and a nitrile derivative via a condensation reaction, followed by cyclization.

Materials:

-

2-Cyclopropylphenol

-

2-Aminoacetonitrile hydrochloride

-

Anhydrous Toluene

-

Titanium (IV) isopropoxide

-

Ethylenediamine

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Experimental Procedure:

-

Reaction Setup:

-

To a dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Cyclopropylphenol (0.1 mol) and anhydrous toluene (200 mL).

-

Stir the mixture under a nitrogen atmosphere.

-

-

Formation of Intermediate:

-

Add 2-aminoacetonitrile hydrochloride (0.11 mol) to the flask.

-

Slowly add titanium (IV) isopropoxide (0.05 mol) as a catalyst.

-